![molecular formula C11H16O2 B14595400 Bicyclo[3.3.3]undecane-2,6-dione CAS No. 61206-14-2](/img/structure/B14595400.png)
Bicyclo[3.3.3]undecane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[333]undecane-2,6-dione is an organic compound with the molecular formula C₁₁H₁₆O₂ It is a bicyclic ketone, characterized by its unique structure consisting of two fused cyclohexane rings with a ketone group at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.3]undecane-2,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the ketone groups. Another method includes the intramolecular cyclization of a suitable precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.3.3]undecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include diols and alcohols.
Substitution: Products vary depending on the nucleophile used, but can include alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.3.3]undecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of bicyclo[3.3.3]undecane-2,6-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: Similar in structure but with a different arrangement of carbon atoms.
Norbornane (Bicyclo[2.2.1]heptane): A bicyclic compound with a smaller ring system.
Uniqueness
Bicyclo[3.3.3]undecane-2,6-dione is unique due to its specific ring structure and the presence of ketone groups at the 2 and 6 positions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
61206-14-2 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
bicyclo[3.3.3]undecane-2,6-dione |
InChI |
InChI=1S/C11H16O2/c12-10-7-5-9-3-1-2-8(10)4-6-11(9)13/h8-9H,1-7H2 |
InChI-Schlüssel |
HXRILTBPSRMYIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(=O)C(C1)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


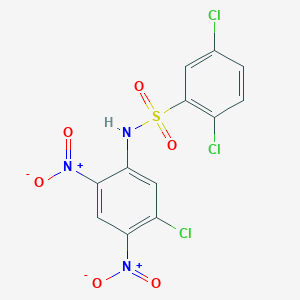
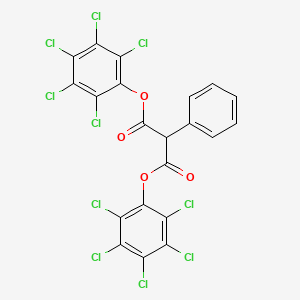
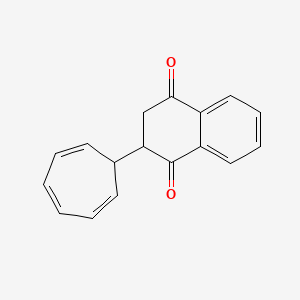
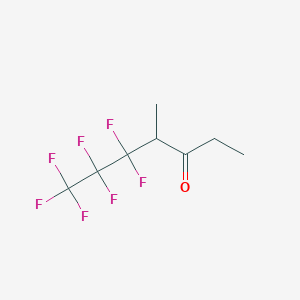
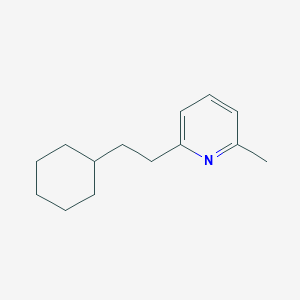
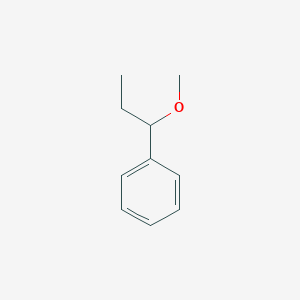
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
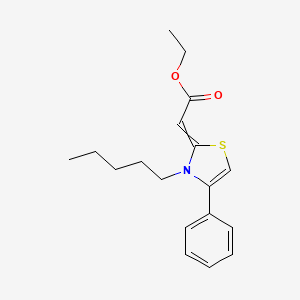
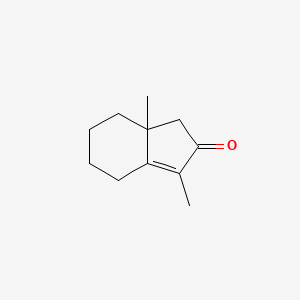

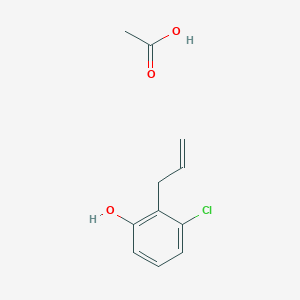
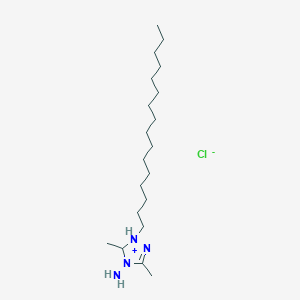
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
